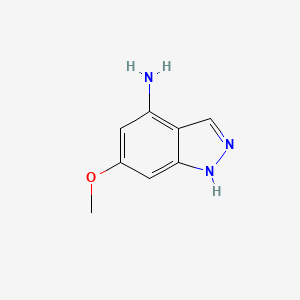

6-Methoxy-1H-indazol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDOZLUNMUNFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646937 | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-20-7 | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 Methoxy 1h Indazol 4 Amine Derivatives

Positional Isomerism and Regiochemical Effects on Biological Activity

The precise positioning of substituents on the indazole ring is a critical determinant of the biological activity of its derivatives. Structure-activity relationship (SAR) studies consistently demonstrate that even minor changes in substituent placement can lead to significant shifts in potency and selectivity.

For instance, in a series of indazole derivatives designed as kinase inhibitors, the location of a methoxy (B1213986) group has been shown to be crucial. A methoxy group at the 6-position of the indazole ring, as seen in the parent compound, often contributes favorably to binding affinity. However, moving this group to other positions can alter the molecule's interaction with the target protein. For example, in a study of indazole derivatives as CCR4 antagonists, it was found that methoxy or hydroxyl groups were the more potent substituents at the C4 position. acs.org In contrast, only small groups were well-tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org

Similarly, the substitution pattern on other parts of the molecule in relation to the indazole core plays a key role. In a series of 1H-indazole derivatives targeting FGFR1, the introduction of an acetyl or methoxy group at the meta position of an attached phenyl ring led to increased activity compared to substitution at the para position. rsc.org Furthermore, research on 4,6-disubstituted-1H-indazole derivatives revealed that substituents at the C-6 position of the indazole significantly affected the activity and selectivity for IDO1/TDO inhibition. nih.gov

The regiochemistry of N-alkylation on the indazole ring also has a profound impact. The 1H- and 2H-tautomers of indazoles are both important for drug development, though the 1H-tautomer is generally more stable. researchgate.net The specific nitrogen atom that is substituted can dictate the compound's conformational presentation to its biological target. For example, in the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with specific side chains were found to be the most potent. acs.org

These findings underscore the importance of precise molecular design, as the specific placement of functional groups on the indazole ring system dictates the molecule's therapeutic potential. longdom.org

Influence of Methoxy and Other Substituents on Preclinical Efficacy Profiles

The methoxy group at the 6-position of the indazole ring, and other substituents, play a pivotal role in defining the preclinical efficacy profiles of these derivatives. The electronic and steric properties of these substituents can significantly modulate a compound's interaction with its biological target, thereby influencing its potency.

The methoxy group itself is often a key contributor to activity. In a series of indazole-pyrimidine based VEGFR-2 inhibitors, derivatives with a methoxy group showed enhanced activity compared to those with hydrophobic groups like alkyl or halogens. rsc.orgnih.gov Similarly, in another study on GSK-3 inhibitors, a methoxy derivative demonstrated higher potency than a derivative with a methyl group at the same position, highlighting the importance of the methoxy group for high potency. rsc.org

However, the replacement of the methoxy group with other functionalities can also lead to improved efficacy. For example, in the aforementioned VEGFR-2 inhibitor series, the introduction of hydrogen bond-forming groups like amide and sulfonamide resulted in even greater enhanced activity compared to the methoxy derivative. rsc.org This suggests that while the methoxy group is beneficial, other interactions can be even more favorable.

The nature of other substituents on the indazole ring also has a profound effect. In a study of 4,6-disubstituted-1H-indazole derivatives, a nitro-aryl group at the C-4 position was found to be beneficial for TDO inhibition and direct tumoricidal effects. nih.gov Furthermore, the incorporation of electron-withdrawing groups, such as a nitro group at the ortho position of a linked phenyl ring, significantly improved the antibacterial activity of an isomer containing an ethoxy group at the 6th position. longdom.org

The following table summarizes the influence of various substituents on the activity of indazole derivatives from different studies:

| Scaffold | Substituent Change | Effect on Activity | Target |

| Indazole-pyrimidine | Alkyl/halogen vs. Methoxy | Methoxy derivative showed higher potency. | VEGFR-2 |

| Indazole-pyrimidine | Methoxy vs. Amide/Sulfonamide | Amide and sulfonamide groups further enhanced activity. | VEGFR-2 |

| 1H-Indazole-3-carboxamide | Methyl vs. Methoxy at position 5 | Methoxy derivative had higher potency. | GSK-3 |

| 4,6-disubstituted-1H-indazole | Introduction of nitro-aryl at C-4 | Beneficial for TDO inhibition. | TDO |

| 6-ethoxy-indazole derivative | Addition of electron-withdrawing nitro group | Improved antibacterial activity. | Bacterial targets |

This table is generated based on data from multiple research findings to illustrate the impact of substituent modifications. rsc.orgnih.govlongdom.org

Stereochemical and Conformational Aspects in Molecular Recognition

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of 6-methoxy-1H-indazol-4-amine derivatives are critical for their interaction with biological targets. Molecular recognition is a highly specific process, and even subtle changes in a molecule's shape can dramatically affect its binding affinity and biological activity.

For molecules with chiral centers, the different enantiomers or diastereomers can exhibit vastly different biological effects. This is because the binding sites of proteins are themselves chiral, and one stereoisomer will often fit much better than the other. For instance, in a study of CFTR potentiators, the (S)-enantiomer of an indazole derivative was found to be significantly more potent than the (R)-enantiomer. nih.gov A competition assay further showed that the less active (R)-isomer could interfere with the binding of the more active (S)-isomer. nih.gov

The conformation of the molecule, which describes the spatial arrangement of its atoms that can be changed by rotation about single bonds, is also crucial. The indazole ring system itself is relatively rigid, but the substituents attached to it can often rotate. The preferred conformation of a molecule in solution may not be the same as its conformation when bound to a receptor. An intramolecular hydrogen bond, for example, between a C4 methoxy substituent and a sulfonamide NH, can form a six-membered ring that locks the molecule into a specific conformation. acs.org This pre-organization can be favorable for binding to a target protein by reducing the entropic penalty of binding.

The following table highlights key stereochemical and conformational considerations:

| Aspect | Observation | Significance | Example Compound Series |

| Chirality | Enantiomers exhibit different potencies. | The binding site of the biological target is chiral. | CFTR Potentiators |

| Conformation | Intramolecular hydrogen bonding can create a rigid conformation. | Pre-organization of the molecule can enhance binding affinity. | CCR4 Antagonists |

| Tautomerism/Regioisomerism | Substitution at N1 vs. N2 of the indazole ring. | Affects the overall 3D shape and presentation to the target. | Indazole-based sulfonamides |

This table is generated from research findings to illustrate the importance of stereochemistry and conformation in molecular recognition. acs.orgnih.govmdpi.com

Correlations Between Molecular Structure and Specific Receptor/Enzyme Binding Affinities

The ultimate goal of SAR studies is to establish clear correlations between a molecule's structure and its binding affinity for a specific biological target, often a receptor or an enzyme. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity constant (Kᵢ).

For derivatives of this compound, research has identified potent inhibitors for a variety of protein kinases, which are crucial targets in cancer therapy. For example, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). mdpi.comnih.gov One such derivative demonstrated an IC₅₀ value of 69.1 nM against FGFR1. rsc.orgmdpi.com

In the pursuit of inhibitors for other kinases, such as c-Met, a receptor tyrosine kinase, imidazopyridine derivatives have been designed and synthesized, with some showing IC₅₀ values in the nanomolar range. nih.gov Similarly, 1H-indazol-3-amine derivatives have been identified as potent inhibitors of Bcr-Abl, including the T315I mutant which is resistant to some other inhibitors. nih.gov

The following table provides examples of this compound derivatives and their analogues with their corresponding biological targets and binding affinities:

| Compound/Derivative Series | Target | Binding Affinity (IC₅₀) |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 69.1 nM |

| 1H-indazol-3-amine derivative (Compound 89) | Bcr-AblWT | 0.014 µM |

| 1H-indazol-3-amine derivative (Compound 89) | Bcr-AblT315I | 0.45 µM |

| Indazole-pyrimidine derivative (Compound 13i) | VEGFR-2 | 34.5 nM |

| Imidazopyridine derivative (Compound 7g) | c-Met | 53.4 nM (enzymatic) |

This table is compiled from data in the cited research articles to show the correlation between specific molecular structures and their binding affinities. rsc.orgnih.govnih.gov

These quantitative relationships are essential for guiding the rational design of new, more potent, and selective drug candidates. By understanding how specific structural modifications affect binding affinity, medicinal chemists can iteratively optimize lead compounds to improve their therapeutic properties.

Preclinical Biological and Pharmacological Investigations of 6 Methoxy 1h Indazol 4 Amine Analogues

Preclinical Antiproliferative and Anticancer Activities

Analogues of 6-methoxy-1H-indazol-4-amine have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their ability to inhibit the growth of various cancer cell lines and to modulate cellular processes essential for tumor progression.

The antiproliferative effects of this compound analogues have been assessed against a panel of human cancer cell lines, including those derived from colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF7). Research has demonstrated that certain indazole derivatives exhibit potent to moderate anticancer activity against these cell lines. For instance, a series of novel indazole compounds displayed inhibitory activity with IC50 values in the micromolar range against both MCF-7 and HCT116 cells.

Specifically, some indazole derivatives have shown promise. For example, certain indazolyl-acyl hydrazone compounds have demonstrated notable cell viability inhibition in MCF-7 cells. While direct IC50 values for this compound itself are not extensively reported in publicly available literature, the broader class of indazole derivatives consistently shows activity that warrants further investigation into this specific scaffold. The substitution pattern on the indazole ring is a critical determinant of cytotoxic potency, with methoxy (B1213986) groups often playing a significant role in enhancing activity.

| Compound Class | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Indazole Derivatives | MCF-7 (Breast Cancer) | 7.21 to 21.55 µM | |

| Indazole Derivatives | HCT116 (Colon Cancer) | 7.21 to 21.55 µM | |

| Indazolyl-acyl hydrazones | MCF-7 (Breast Cancer) | 5.72 µM to 15.83 µM |

The antiproliferative activity of this compound analogues is a direct consequence of their ability to modulate fundamental cellular processes that govern cell growth and viability. These compounds can interfere with the cell cycle, leading to arrest at various checkpoints, and can induce apoptosis, or programmed cell death, in cancer cells. The specific mechanisms often relate to the inhibition of key enzymes and signaling pathways that are dysregulated in cancer. For instance, the inhibition of crucial kinases can halt the signaling cascades that promote cell proliferation and survival. The presence of the indazole core is often instrumental in the binding of these compounds to the ATP-binding pocket of such kinases, thereby blocking their catalytic activity and, consequently, cellular growth.

Enzyme and Kinase Inhibition Potentials

The primary mechanism through which many indazole derivatives, including analogues of this compound, exert their anticancer effects is through the inhibition of protein kinases. These enzymes are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the spindle assembly checkpoint, a key process in cell division. Inhibition of TTK is a promising therapeutic strategy for cancer. Indazole-based compounds have been identified as potent inhibitors of TTK. While specific data for this compound analogues is limited, the general indazole scaffold has proven effective. For instance, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides have been developed as a novel class of potent TTK inhibitors.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a significant role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have emerged as a promising class of FGFR inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions on the indazole ring, including the presence of a methoxy group, can significantly influence inhibitory activity. For example, indazole–pyrimidine-based derivatives with a methoxy substituent have demonstrated enhanced potency as VEGFR-2 inhibitors, a related tyrosine kinase. Furthermore, the presence of a 3-methoxyphenyl (B12655295) group on the indazole ring has been shown to increase the activity of FGFR1 inhibitors.

| Compound Class | Target Kinase | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|---|

| Indazole–pyrimidine derivatives | VEGFR-2 | Methoxy group | Enhanced potency | |

| Indazole derivatives | FGFR1 | 3-methoxyphenyl group | Increased activity |

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). The development of Bcr-Abl inhibitors has revolutionized the treatment of this disease. The indazole scaffold has been successfully utilized to develop potent Bcr-Abl inhibitors. Notably, a diarylamide 3-aminoindazole derivative, AKE-72, has been identified as a potent pan-BCR-ABL inhibitor, effective against both the wild-type and the imatinib-resistant T315I mutant forms of the kinase. This compound demonstrated remarkable anti-leukemic activity against the K-562 cell line, which expresses the Bcr-Abl protein. The 3-aminoindazole core of this inhibitor is crucial for its binding to the kinase domain.

| Compound | Target | IC50 Value | Cell Line Activity (GI50) | Reference |

|---|---|---|---|---|

| AKE-72 (3-aminoindazole derivative) | BCR-ABL WT | < 0.5 nM | K-562: < 10 nM | |

| BCR-ABL T315I | 9 nM |

Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. researchgate.net Its involvement in mediating responses through Fc receptors and integrins has made it an attractive therapeutic target, particularly in the context of inflammation and oncology. researchgate.net While several Syk inhibitors are in clinical development, such as entospletinib (B612047) and lanraplenib (B608459) for acute myeloid leukemia, specific preclinical data for this compound analogues as direct Syk kinase inhibitors are not extensively detailed in publicly available research. researchgate.netbiospace.com The broader class of indazole-containing compounds has been widely investigated as inhibitors for various kinases, but dedicated structure-activity relationship (SAR) studies linking the this compound scaffold directly to Syk inhibition remain a subject for further investigation.

Pim Kinase Modulation

The Pim kinases are a family of three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are implicated in the regulation of signaling pathways fundamental to tumorigenesis, making them an attractive target for cancer therapy. researchgate.net Research efforts have led to the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole scaffold. researchgate.net Through systematic structure-activity relationship (SAR) development, researchers optimized a hit compound to identify a series of potent pan-Pim inhibitors. researchgate.net

Further studies on 2,6-disubstituted pyrazine (B50134) derivatives explored modifications of a 6-isopropylaminoindazole substituent to enhance selectivity for casein kinase 2 (CSNK2A) over Pim-3. beilstein-journals.org While the primary goal was CSNK2A inhibition, the research provided insights into how substitutions on the indazole ring affect Pim kinase activity. For instance, a benzyl (B1604629) analogue showed good activity on both kinases but retained a preference for Pim-3. beilstein-journals.org The optimization of rhodanine-based inhibitors also led to the identification of new pan-Pim inhibitors with nanomolar potency. mdpi.com One lead compound, OX01401, demonstrated a PIM1 inhibitory concentration (IC50) of 15 nM and was shown to inhibit the proliferation of PIM-expressing leukemia cell lines. mdpi.com

| Compound | Target | Activity (IC50) | Source |

|---|---|---|---|

| OX01401 | PIM1 | 15 nM | mdpi.com |

| 3-(pyrazin-2-yl)-1H-indazole derivatives (General) | Pan-Pim Kinase | Potent Inhibition | researchgate.net |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a proven and valuable strategy in cancer therapy. ekb.eg The indazole scaffold has been successfully utilized to design potent VEGFR-2 inhibitors.

One study detailed the design of indazole derivatives leading to a compound (compound 30) that inhibits VEGFR-2 with an exceptionally low IC50 value of 1.24 nM. ekb.eg This compound also demonstrated significant inhibitory activity against human umbilical vein endothelial cell (HUVEC) angiogenesis in preclinical models. ekb.eg Another research effort developed a 6-indazolyl triazole derivative (compound 16b) which showed potent VEGFR-2 inhibition with an IC50 value of 0.56 μM. Further modifications led to dimethoxyquinazoline-indazole-aryl-urea derivatives that also exhibited excellent activity in VEGFR-2 kinase inhibition assays. The versatility of the indazole core allows for various substitutions that can effectively target the ATP-binding site of the VEGFR-2 kinase. sunyempire.edu

| Compound | Target | Activity (IC50) | Source |

|---|---|---|---|

| Compound 30 (Indazole derivative) | VEGFR-2 | 1.24 nM | ekb.eg |

| Compound 16b (6-indazolyl triazole derivative) | VEGFR-2 | 0.56 μM | |

| Compound 131j (quinazoline and benzimidazole (B57391) unit) | VEGFR-2 | 0.02 μM | |

| Compound 14b (6,7-dimethoxy-4-anilinoquinazoline derivative) | VEGFR-2 | 0.016 ± 0.002 µM | daneshyari.com |

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for signaling numerous cytokines involved in inflammatory diseases and hematopoiesis. As such, JAK inhibitors have become important therapeutics for conditions like rheumatoid arthritis and myelofibrosis. nih.gov The indazole scaffold has been explored for its potential in developing JAK inhibitors.

While specific data on this compound analogues is limited, broader studies have identified indazole-based compounds with potent JAK inhibitory activity. For instance, a clinical candidate, PF-06263276, was developed as a pan-JAK inhibitor for topical and inhaled delivery. nih.gov In other research, 5-substituted indazoles were screened against a panel of kinases, leading to the identification of potent inhibitors for JAK2. Another potent and selective JAK1/JAK2 inhibitor, CYT387, was developed with IC50 values of 11 nM and 18 nM, respectively. nih.gov These findings underscore the utility of the indazole framework in designing selective and potent JAK inhibitors.

| Compound | Target | Activity (IC50) | Source |

|---|---|---|---|

| CYT387 | JAK1 | 11 nM | nih.gov |

| CYT387 | JAK2 | 18 nM | nih.gov |

| CYT387 | JAK3 | 155 nM | nih.gov |

Glucokinase Activation

Glucokinase (GK) acts as a glucose sensor in the liver and pancreas, playing a pivotal role in glucose homeostasis. researchgate.net Glucokinase activators (GKAs) are a class of therapeutic agents that bind to an allosteric site on the enzyme, promoting its activity and thereby enhancing glucose disposal and insulin (B600854) secretion. researchgate.net This mechanism makes GKAs a promising approach for the treatment of type 2 diabetes mellitus. researchgate.net

Research has led to the discovery of novel 1,4-disubstituted indazoles as potent allosteric GKAs. sunyempire.edu Guided by structure-based drug design, a series of indazole and pyrazolopyridine-based activators were identified and optimized. researchgate.net This work culminated in the development of compound 42 (4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide), a potent activator with favorable preclinical pharmacokinetic properties and demonstrated in vivo efficacy in rodent models of type 2 diabetes. researchgate.net

| Compound | Target | Activity | Source |

|---|---|---|---|

| Compound 42 (Indazole carboxamide) | Glucokinase | Potent activator with in vivo efficacy | researchgate.net |

| Illustrative Compound (Nissan/Taisho) | Human Hepatic Glucokinase | EC50 = 104 nM | bioworld.com |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. mdpi.com In the context of cancer, IDO1 is overexpressed in tumor cells and creates an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites. mdpi.com This makes IDO1 a significant target for cancer immunotherapy.

The 1H-indazole scaffold has been identified as a novel and key pharmacophore for potent IDO1 inhibition. mdpi.com A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, leading to the identification of compound 35 as a potent dual inhibitor of IDO1 and TDO. nih.gov This compound displayed an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cell-based assay for IDO1. nih.gov Structure-activity relationship (SAR) analyses revealed that substituents at both the 4-position and 6-position of the indazole ring significantly influence inhibitory activity. mdpi.com Docking models suggest that these indazole derivatives interact effectively with the ferrous ion of the heme group and key hydrophobic pockets within the enzyme's active site. mdpi.com

Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Tryptophan 2,3-dioxygenase (TDO) is another key enzyme, alongside IDO1, that catalyzes the catabolism of tryptophan. nih.gov It is also overexpressed in many cancers and contributes to an immunosuppressive tumor environment. nih.gov Developing dual inhibitors of both IDO1 and TDO is a promising strategy to more effectively block tryptophan catabolism and enhance anti-tumor immunity. nih.gov

The same series of 4,6-substituted-1H-indazole derivatives that showed potent IDO1 inhibition were also evaluated for their activity against TDO. nih.gov Compound 35 emerged as a potent dual inhibitor, showing promising TDO inhibition with an IC50 value of 2.93 μM in an enzymatic assay and 7.54 μM in a cellular assay. nih.gov Further research into 4,6-disubstituted-1H-indazole-4-amine derivatives identified compounds with nanomolar potency and excellent selectivity for TDO. d-nb.info Specifically, compounds HT-28 and HT-30 demonstrated potent and selective TDO inhibition with IC50 values of 0.62 μM and 0.17 μM, respectively. d-nb.info Another compound, HT-37 , acted as a dual inhibitor with IC50 values of 0.91 μM against IDO1 and 0.46 μM against TDO. d-nb.info

| Compound | Target | Activity (IC50, Enzymatic) | Activity (IC50, Cellular) | Source |

|---|---|---|---|---|

| Compound 35 | IDO1 | 0.74 μM | 1.37 μM (HeLa cells) | nih.gov |

| TDO | 2.93 μM | 7.54 μM (A172 cells) | nih.gov | |

| HT-28 | TDO | 0.62 μM | Not Specified | d-nb.info |

| HT-30 | TDO | 0.17 μM | Not Specified | d-nb.info |

| HT-37 | IDO1 | 0.91 μM | Not Specified | d-nb.info |

| TDO | 0.46 μM | Not Specified | d-nb.info |

Receptor-Mediated Biological Responses

The therapeutic potential of analogues of this compound has been explored through a variety of preclinical investigations, revealing interactions with several key receptor systems. These studies have highlighted the diverse pharmacological activities of this chemical scaffold, ranging from antagonism of chemokine receptors to allosteric modulation of adenosine (B11128) receptors and interactions with cannabinoid and G-protein coupled receptors.

A series of indazole arylsulfonamides, which are analogues of this compound, have been synthesized and evaluated as allosteric antagonists of the human CC-Chemokine Receptor 4 (CCR4). nih.gov Structure-activity relationship (SAR) studies have demonstrated that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring are among the more potent substituents. nih.gov The C6 analogues were generally preferred, with only small groups being tolerated at the C5, C6, or C7 positions. nih.gov

One of the most potent compounds identified in these studies was GSK2239633A. nih.gov This compound demonstrated high absorption in preclinical species and was selected for further development. nih.gov The mechanism of action for these aryl sulfonamide antagonists involves binding to an intracellular allosteric site on the CCR4 receptor, designated as site II. nih.govacs.org Computational modeling and mutagenesis studies have helped to further characterize this intracellular binding site. acs.org

The development of small-molecule CCR4 antagonists is of significant interest for their potential therapeutic applications in conditions such as asthma and other allergic inflammatory diseases. nih.govmedchemexpress.com The selective antagonism of CCR4 by these indazole analogues highlights a promising avenue for the development of novel anti-inflammatory agents. nih.gov

| Compound | Target | Activity | Key Findings |

| Indazole Arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) | Allosteric Antagonism | Methoxy group at C4 position is beneficial for potency. Binds to an intracellular allosteric site. |

| GSK2239633A | CC-Chemokine Receptor 4 (CCR4) | Allosteric Antagonism | A potent analogue with good oral absorption in preclinical studies. nih.gov |

Derivatives of 1H-imidazo-[4,5-c]quinoline have been identified as selective allosteric enhancers of human A3 adenosine receptors. nih.govnih.gov These compounds have been shown to potentiate both the potency and maximal efficacy of agonist-induced responses at the A3 receptor. nih.govnih.gov This is achieved by selectively decreasing the dissociation rate of agonists from the receptor. nih.govnih.gov

One of the most promising compounds from this series, DU124183, a 4-phenylamino analog, exhibited a favorable balance of allosteric modulation versus direct receptor antagonism. nih.gov In functional assays, DU124183 produced a significant leftward shift in the concentration-response curve of A3 receptor agonists and increased the maximum agonist efficacy by approximately 30%. nih.gov It is important to note that many of these allosteric modulators also exhibit some degree of orthosteric antagonist activity at higher concentrations. nih.govnih.gov

The allosteric enhancement of A3 adenosine receptors is a potential therapeutic strategy for conditions such as brain ischemia and other hypoxic states. nih.gov The ability of these compounds to fine-tune receptor signaling only in the presence of the endogenous agonist offers a potential advantage over traditional orthosteric agonists. dtic.mil

| Compound Series | Target | Activity | Key Findings |

| 1H-imidazo-[4,5-c]quinolines | A3 Adenosine Receptor | Allosteric Enhancement | Potentiates agonist potency and efficacy. nih.govnih.gov Selectively decreases agonist dissociation. nih.govnih.gov |

| DU124183 | A3 Adenosine Receptor | Allosteric Enhancement | Favorable balance of allosteric modulation and antagonism. nih.gov Increases maximum agonist efficacy by ~30%. nih.gov |

Indazole-3-carboxamide derivatives, which are structurally related to this compound, have been extensively investigated as modulators of the Cannabinoid Receptor 1 (CB1). researchgate.net Many of these synthetic cannabinoid receptor agonists (SCRAs) exhibit high binding affinity for the CB1 receptor. researchgate.netnih.gov

Structure-activity relationship studies have shown that modifications to the indazole core, the head moiety, and the tail group can significantly impact the potency and efficacy of these compounds at the CB1 receptor. nih.gov For instance, halogenation at the 5-position of the indazole core has been explored, with fluorinated analogues often displaying the lowest EC50 values. nih.gov The type of head moiety, such as a methyl ester or an amide, also influences the activity, with tert-leucine methyl ester SCRAs being among the most potent. nih.gov

The interaction of these indazole derivatives with the CB1 receptor is a critical area of research, particularly in the context of their potential therapeutic applications and their prevalence as new psychoactive substances. researchgate.netnih.gov The endocannabinoid system, in which the CB1 receptor plays a key role, is involved in the regulation of numerous physiological processes. nih.gov

| Compound Class | Target | Activity | Key Findings |

| Indazole-3-carboxamides | Cannabinoid Receptor 1 (CB1) | Agonism/Modulation | High binding affinity for the CB1 receptor. researchgate.net Potency is influenced by substitutions on the indazole core and head/tail moieties. nih.gov |

| Halogenated Indazole SCRAs | Cannabinoid Receptor 1 (CB1) | Agonism | Fluorination at the 5-position can increase potency. nih.gov |

Analogues of this compound have been investigated as agonists for G-protein coupled receptors, particularly GPR120 and GPR40, which are involved in metabolic regulation. nih.govnih.gov These receptors have emerged as potential therapeutic targets for conditions such as type 2 diabetes and obesity. nih.govmdpi.com

A synthetic dual agonist of GPR120 and GPR40, DFL23916, has been shown to induce glucagon-like peptide-1 (GLP-1) secretion and improve glucose homeostasis in preclinical models. nih.gov This compound demonstrated high selectivity and activity at both human and mouse orthologs of these receptors. nih.gov Notably, DFL23916 was found to be more effective at inducing GLP-1 secretion compared to endogenous ligands and other known agonists, an effect potentially attributed to delayed receptor internalization. nih.gov

Selective GPR120 agonists have also been developed and have shown potent anti-inflammatory effects and improvements in insulin sensitivity in models of obesity. nih.gov The activation of GPR120 by these small molecules represents a promising strategy for the development of new insulin-sensitizing drugs. nih.gov

| Compound | Target(s) | Activity | Key Findings |

| DFL23916 | GPR120 / GPR40 | Dual Agonism | Induces GLP-1 secretion and improves glucose homeostasis. nih.gov More effective than endogenous ligands, possibly due to delayed receptor internalization. nih.gov |

| cpdA | GPR120 | Selective Agonism | Potent anti-inflammatory effects in macrophages and obese mice. nih.gov Improves glucose tolerance and insulin sensitivity. nih.gov |

Other Investigated Preclinical Biological Activities

The anti-inflammatory potential of this compound analogues has been demonstrated through various preclinical investigations, often linked to their activity at specific receptors. nih.govacs.orgnih.govnih.gov

As previously discussed, the allosteric antagonism of CCR4 by indazole arylsulfonamides represents a significant anti-inflammatory mechanism. nih.govacs.org By blocking the action of chemokines at this receptor, these compounds can inhibit the recruitment of inflammatory cells, which is a key process in allergic inflammation. nih.gov

Furthermore, the activation of GPR120 by selective agonists has been shown to exert potent anti-inflammatory effects. nih.gov This is particularly relevant in the context of obesity-related chronic inflammation, where GPR120 agonists have been shown to improve insulin resistance and reduce hepatic steatosis in obese mice. nih.gov

In addition to receptor-mediated anti-inflammatory effects, some 4,6-disubstituted-1H-indazole-4-amine derivatives have been investigated for their dual immune-chemotherapeutic properties. nih.gov For instance, the compound HT-28 demonstrated significant in vivo antitumor activity, which was associated with a reduction in the expression of the immunosuppressive marker Foxp3 and an enhancement of the expression of CD8 and TNF-α in tumor tissue. nih.gov This suggests a mechanism that combines direct tumoricidal effects with the activation of an anti-tumor immune response. nih.gov

| Compound/Class | Mechanism | Preclinical Anti-inflammatory/Immuno-modulatory Effects |

| Indazole Arylsulfonamides | CCR4 Antagonism | Inhibition of inflammatory cell recruitment. nih.govacs.org |

| GPR120 Agonists | GPR120 Activation | Potent anti-inflammatory effects in macrophages and obese mice. nih.gov |

| HT-28 | TDO Inhibition / Immune Modulation | Reduces Foxp3 expression and enhances CD8 and TNF-α expression in tumor tissue. nih.gov |

Preclinical Antimicrobial and Antifungal Potentials

Indazole derivatives have been a significant focus of research for their potential as antimicrobial and antifungal agents. nih.goveurekaselect.com The core indazole scaffold is a key component in many compounds demonstrating a wide range of pharmacological activities, including antibacterial and antifungal properties. nih.govnih.gov Modifications to the indazole ring have led to the development of numerous analogues with varying degrees of efficacy against different microbial strains.

In the pursuit of novel antimicrobial agents, various N-methyl-3-aryl indazole analogues have been synthesized and evaluated. Several of these compounds exhibited notable inhibitory activity against a range of bacterial strains. For instance, certain derivatives showed superior activity against Xanthomonas campestris and excellent activity against Bacillus megaterium. Another study highlighted a new series of pyrazole (B372694) derivatives, closely related to indazoles, where specific compounds demonstrated significant antibacterial activity against both gram-negative (Escherichia coli) and gram-positive (Streptococcus epidermidis) bacteria. nih.gov

The antifungal potential of indazole analogues has also been extensively investigated. nih.govbenthamscience.com Research into (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives revealed significant antifungal activity. nih.gov Specifically, an analogue with a 5-bromo substitution on the indazole ring was highly effective against various fungal cultures, including Candida spp. and Aspergillus spp. nih.gov This particular compound also demonstrated excellent efficacy in a murine infection model of Candida albicans. nih.gov Furthermore, some pyrazole analogues have shown high activity against fungi like Aspergillus niger. nih.gov The development of these compounds is often considered a promising strategy to combat the rise of fungal infections, which pose a significant threat, particularly to immunocompromised individuals. benthamdirect.comnih.govnih.gov

Table 1: Preclinical Antimicrobial and Antifungal Activity of Selected Indazole Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Derivative Class | Target Organism | Type of Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Antibacterial | Superior activity compared to controls. | |

| N-methyl-3-aryl indazoles | Bacillus megaterium | Antibacterial | Excellent inhibitory activity observed. | |

| Pyrazole analogue (Compound 3) | Escherichia coli (Gram-negative) | Antibacterial | Exceedingly high activity with MIC of 0.25 μg/mL. | nih.gov |

| Pyrazole analogue (Compound 4) | Streptococcus epidermidis (Gram-positive) | Antibacterial | Highly active with MIC of 0.25 μg/mL. | nih.gov |

| 5-bromo-indazole linked triazole (12j) | Candida spp., Aspergillus spp. | Antifungal | Exhibited significant in vitro antifungal activity. | nih.gov |

| 5-bromo-indazole linked triazole (12j) | Candida albicans | Antifungal | Showed excellent efficacy in a murine infection model. | nih.gov |

| Pyrazole analogue (Compound 2) | Aspergillus niger | Antifungal | Highly active with MIC of 1 μg/mL. | nih.gov |

| 6-bromo-1H-indazole triazoles | Various bacterial and fungal strains | Antimicrobial | Moderate to good inhibition compared to standard drugs. | researchgate.net |

Antioxidant Activity

The antioxidant potential of indazole derivatives has been explored through various preclinical studies. These investigations often assess the ability of these compounds to scavenge free radicals, which are implicated in oxidative stress, a key factor in numerous diseases. nih.govmdpi.com

One study evaluated the antioxidant activity of indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov All three compounds demonstrated a concentration-dependent inhibition of DPPH activity. nih.gov At a concentration of 200μg/ml, 6-nitroindazole showed the highest degree of inhibition at 72.60%, while indazole and 5-aminoindazole exhibited inhibitions of 57.21% and 51.21%, respectively. nih.gov The study also investigated their effect on lipid peroxidation, with 5-aminoindazole and 6-nitroindazole showing a higher degree of inhibition. nih.gov

Research on other related heterocyclic structures further supports the potential for antioxidant activity in this class of compounds. For instance, a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were synthesized and evaluated for their antioxidant properties in rat brain homogenates. nih.gov Similarly, studies on thiazole (B1198619) derivatives, which share some structural similarities with indazoles, have also reported significant antiradical activity in assays like the ABTS•+ scavenging test. pensoft.netmdpi.com In some cases, the presence of a phenolic OH group on the aromatic ring of these molecules was found to be crucial for their antioxidant capacity. mdpi.com These findings suggest that the indazole scaffold, particularly when appropriately substituted, is a promising template for the development of new antioxidant agents.

Table 2: In Vitro Antioxidant Activity of Indazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Assay | Concentration | % Inhibition | Reference(s) |

|---|---|---|---|---|

| Indazole | DPPH | 200 μg/mL | 57.21 | nih.gov |

| 5-Aminoindazole | DPPH | 200 μg/mL | 51.21 | nih.gov |

| 6-Nitroindazole | DPPH | 200 μg/mL | 72.60 | nih.gov |

| Indazole | Lipid Peroxidation | 200 μg/mL | 64.42 | nih.gov |

| 5-Aminoindazole | Lipid Peroxidation | 200 μg/mL | 81.25 | nih.gov |

| 6-Nitroindazole | Lipid Peroxidation | 200 μg/mL | 78.75 | nih.gov |

Preclinical Antiprotozoal and Antiparasitic Properties

The indazole scaffold has been identified as a valuable structural motif in the development of agents targeting protozoal and parasitic diseases. benthamdirect.comnih.gov Research has demonstrated that various indazole analogues possess significant activity against several human pathogens. eurekaselect.com

A study focusing on 2-phenyl-2H-indazole derivatives revealed potent antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The biological assays in this research indicated that specific structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, were favorable for the observed antiprotozoal effects. nih.gov The synthesized indazole derivatives showed strong and consistent structure-activity relationships, highlighting their potential for further optimization as antiparasitic drug candidates. nih.gov

The development of new inhibitors based on the indazole moiety is considered a promising avenue for creating the next generation of antiparasitic medications. benthamdirect.comnih.gov Reviews on this topic have summarized the recent progress in developing indazole-containing inhibitors with anti-protozoal, anti-fungal, and antiamoebic properties. benthamdirect.comnih.gov These summaries often include structure-activity relationship (SAR) findings to guide medicinal chemists in designing new preclinical candidates for parasitic diseases. benthamdirect.comnih.gov

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | R1 | R2 | R3 | IC50 (μM) vs. E. histolytica | IC50 (μM) vs. G. intestinalis | IC50 (μM) vs. T. vaginalis | Reference(s) |

|---|---|---|---|---|---|---|---|

| 19 | H | H | F | 0.092 | 0.071 | 0.108 | nih.gov |

| 20 | H | H | CF3 | 0.031 | 0.027 | 0.128 | nih.gov |

| 21 | H | H | OH | 0.145 | 0.074 | 0.112 | nih.gov |

| 22 | H | H | COOH | 0.074 | 0.023 | 0.067 | nih.gov |

| Metronidazole | - | - | - | 0.380 | 1.226 | 0.236 | nih.gov |

Investigation in Cardiovascular Disease Models (Preclinical)

Indazole derivatives have emerged as a class of compounds with significant potential in the management of cardiovascular diseases. nih.gov Preclinical studies have explored their effects on various aspects of the cardiovascular system, including blood pressure, heart rate, and vascular tone. nih.govnih.gov

One area of investigation has been the development of indazole derivatives as β3-adrenergic receptor (AR) agonists for the treatment of overactive bladder, with a focus on avoiding cardiovascular side effects. acs.orgacs.org For example, compound 11 , a novel indazole derivative, was found to be a highly selective β3-AR agonist. acs.org In preclinical models, it demonstrated dose-dependent relaxation of marmoset urinary bladder smooth muscle without significantly affecting heart rate or blood pressure in anesthetized rats. acs.org Further optimization led to compound 15 , which also showed potent β3-AR agonistic activity and an excellent cardiovascular safety profile, attributed to its high selectivity and minimal off-target effects on other adrenergic receptors. acs.org

Other indazole analogues have been evaluated for their direct hemodynamic effects. The compound FKK (2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide) was studied in anesthetized dogs and found to cause direct vasodilation in coronary, mesenteric, and femoral vasculatures. nih.gov While it had some effects on cardiac parameters, they were less potent and of shorter duration compared to aminophylline (B1665990) and isoproterenol. nih.gov Another derivative, YC-1, has been identified as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been developed for its therapeutic potential in circulatory disorders. nih.gov Additionally, research has shown that certain indazole derivatives can influence blood pressure and heart rate through their interaction with I1-imidazoline receptors. nih.gov

Table 4: Preclinical Cardiovascular Effects of Selected Indazole Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Derivative | Preclinical Model | Key Cardiovascular Effect(s) | Mechanism of Action (if specified) | Reference(s) |

|---|---|---|---|---|

| Compound 11 | Anesthetized rats | No significant effect on heart rate or blood pressure. | Highly selective β3-AR agonist. | acs.org |

| Compound 15 | Marmoset urinary bladder, rats | Excellent cardiovascular safety profile. | Potent and selective β3-AR agonist. | acs.org |

| FKK | Anesthetized dogs | Direct vasodilation (coronary, mesenteric, femoral); slight increase in LV dp/dt max. | Not specified. | nih.gov |

| YC-1 | Not specified | Therapeutic use in circulatory disorders. | Activator of soluble guanylyl cyclase. | nih.gov |

| TCS-80 | Rats | Decreased blood pressure and heart rate. | Affinity for I1-imidazoline receptors. | nih.gov |

Research in Neurodegenerative Disorders (Preclinical)

Indazole derivatives are being actively investigated as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govresearchgate.nettandfonline.com Oxidative stress is a known contributor to the pathogenesis of these conditions, and research is exploring various molecular pathways where these compounds might intervene. nih.govmdpi.com

One key area of focus is the inhibition of tau protein hyperphosphorylation, a pathological hallmark of several neurodegenerative disorders. nih.gov The novel indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to exert neuroprotective effects by inhibiting this process. nih.gov In in vitro studies using SH-SY5Y cells, AMI increased cell viability and reduced apoptosis induced by the neurotoxin MPP+. nih.gov Furthermore, AMI treatment led to a significant decrease in the expression of phosphorylated tau and the upstream kinase GSK-3β. nih.gov In an MPTP-induced mouse model of Parkinson's disease, AMI administration helped preserve dopaminergic neurons in the substantia nigra and improved behavioral symptoms. nih.gov

Another therapeutic target in neurodegenerative diseases is the enzyme monoamine oxidase B (MAO-B). tandfonline.com A series of N-unsubstituted and N1-methylated indazole-5-carboxamides have been developed as highly potent, selective, and reversible MAO-B inhibitors. tandfonline.com These compounds demonstrated high brain permeability and improved water solubility, which are desirable properties for CNS-active drugs. tandfonline.com The development of such inhibitors is considered a promising strategy for the treatment of both Parkinson's and Alzheimer's disease. tandfonline.com Additionally, some indazole derivatives have been developed as isoform-selective JNK3 inhibitors, which are also being explored for the treatment of neurodegenerative conditions. acs.org

Table 5: Preclinical Activity of Indazole Analogues in Neurodegenerative Disorder Models This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Derivative Class | Disease Model | Key Findings | Proposed Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 6-amino-1-methyl-indazole (AMI) | MPP+ treated SH-SY5Y cells (in vitro) | Increased cell viability, alleviated apoptosis. | Inhibition of tau hyperphosphorylation; decreased p-tau and GSK-3β expression. | nih.gov |

| 6-amino-1-methyl-indazole (AMI) | MPTP-induced mice (in vivo) | Preserved dopaminergic neurons, improved behavioral symptoms. | Inhibition of tau hyperphosphorylation. | nih.gov |

| Indazole-5-carboxamides | Human MAO-B (in vitro) | Subnanomolar potency, high selectivity, reversible inhibition. | Competitive inhibition of MAO-B. | tandfonline.com |

| N-Aromatic-Substituted Indazoles | Human JNK3 (in vitro) | Potent and highly selective inhibition (IC50 = 0.005 μM for lead compound). | Type I kinase inhibition of JNK3. | acs.org |

Preclinical Herbicidal Properties

The indazole scaffold has been identified as a promising fragment in the development of new herbicidal compounds. mdpi.com Research has focused on synthesizing and evaluating various indazole derivatives for their ability to inhibit plant growth.

A study centered on the design and synthesis of novel 6-indazolyl-2-picolinic acids reported significant herbicidal activities. mdpi.com A series of thirty-eight new compounds were tested for their inhibitory effects on the root growth of several weeds. mdpi.com The results indicated that these compounds generally exhibited excellent inhibition properties. mdpi.com In particular, compound 5a showed significantly greater root inhibitory activity than the commercial herbicide picloram (B1677784) against Brassica napus and Abutilon theophrasti Medicus at a concentration of 10 µM. mdpi.com

Post-emergence herbicidal effects were also evaluated. The majority of the synthesized 6-indazolyl-2-picolinic acid derivatives demonstrated a 100% post-emergence herbicidal effect at a dosage of 250 g/ha against weeds such as Amaranthus retroflexus and Chenopodium album. mdpi.com Structure-activity relationship analysis suggested that the position of substituents on the indazole ring influenced the herbicidal activity, with compounds having a substituent at the 4-position generally showing superior activity compared to those with substituents at the 5, 6, or 7-positions. mdpi.com The mode of action for these compounds was found to be different from other picolinic acids, as they promoted ethylene (B1197577) release and ABA production, leading to rapid plant death. mdpi.com Other heterocyclic structures, such as substituted pyrazoles and imidazoles, have also been investigated for their herbicidal potential. researchgate.netmdpi.com

Table 6: Preclinical Herbicidal Activity of 6-Indazolyl-2-picolinic Acid Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Target Weed | Type of Activity | Concentration/Dosage | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Compound 5a | Brassica napus | Root Growth Inhibition | 10 µM | Significantly greater activity than picloram. | mdpi.com |

| Compound 5a | Abutilon theophrasti Medicus | Root Growth Inhibition | 10 µM | Significantly greater activity than picloram. | mdpi.com |

| Majority of tested compounds | Amaranthus retroflexus | Post-emergence Herbicidal | 250 g/ha | 100% herbicidal effect. | mdpi.com |

| Majority of tested compounds | Chenopodium album | Post-emergence Herbicidal | 250 g/ha | 100% herbicidal effect. | mdpi.com |

Mechanistic Investigations of Biological Action of 6 Methoxy 1h Indazol 4 Amine Derivatives

Identification of Molecular Targets and Downstream Pathways

The anticancer activity of 6-methoxy-1H-indazol-4-amine derivatives stems from their ability to interact with and modulate the function of specific molecular targets that are crucial for cancer cell growth, survival, and immune evasion. Research has identified several key proteins and pathways that are affected by these compounds.

One of the primary mechanisms involves the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling proliferation, differentiation, and survival. Indazole derivatives have been developed as potent inhibitors of various kinases. For instance, certain derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth by cutting off its blood supply. The downstream pathways affected by VEGFR-2 inhibition include the PI3K-AKT-mTor pathway, which is critical for cell survival. nih.govnih.gov

Another important target for indazole derivatives is the Murine Double Minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Specific azaindazole derivatives have been shown to interact with the MDM2 receptor, thereby inhibiting the MDM2-p53 interaction and restoring the tumor-suppressing function of p53. jocpr.com

Furthermore, some 1H-indazole-3-amine derivatives have been found to exert their antitumor effects by inhibiting members of the Bcl-2 family of proteins. Bcl-2 proteins are central regulators of the intrinsic apoptotic pathway, and their inhibition can sensitize cancer cells to programmed cell death.

In the context of immuno-oncology, derivatives of 4,6-disubstituted-1H-indazole-4-amine have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO). Both IDO1 and TDO are important immune checkpoint enzymes that contribute to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine (B1673888). Inhibition of these enzymes by indazole derivatives can enhance antitumor immune responses.

| Molecular Target | Compound Class | Downstream Effect |

|---|---|---|

| VEGFR-2 | Indazole-pyrimidine derivatives | Inhibition of angiogenesis, suppression of PI3K-AKT-mTor survival pathway. nih.govnih.gov |

| MDM2 | N-trityl-3-amino substituted 5-azaindazoles | Stabilization of p53, restoration of tumor suppressor function. jocpr.com |

| Bcl-2 Family | 1H-indazole-3-amine derivatives | Induction of intrinsic apoptosis pathway. |

| IDO1/TDO | 4,6-disubstituted-1H-indazole-4-amine derivatives | Reversal of tumor-mediated immunosuppression. |

| PD-L1 | 4-phenyl-1H-indazole derivatives | Inhibition of PD-1/PD-L1 interaction, activation of tumor immune microenvironment. medchemexpress.cn |

Analysis of Ligand-Protein Interactions and Binding Modes

Understanding the specific interactions between this compound derivatives and their protein targets is fundamental to optimizing their potency and selectivity. Molecular docking and computational studies have provided detailed insights into these binding modes.

For derivatives targeting protein kinases like VEGFR-2, the indazole scaffold often serves as a hinge-binding motif. Docking studies of dimeric indazole derivatives with the VEGFR-2 kinase pocket have revealed that their binding is stabilized by a network of interactions. These include hydrogen bonds with key amino acid residues such as Glu917 and Thr916, π-π stacking interactions with aromatic residues like Phe918, and π-cation interactions with residues such as Lys868. nih.gov The specific nature and geometry of these interactions determine the inhibitory potency of the compound.

In the case of MDM2 inhibition, molecular docking has shown that certain N-trityl-3-amino substituted 5-azaindazoles can fit into the p53-binding pocket of the MDM2 protein. For example, the derivative N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine has been shown to form strong bonding interactions with the active site amino acids Gln72 and His73 of the MDM2 receptor. jocpr.com These interactions effectively block the binding of p53 to MDM2.

Similarly, the binding of indazole derivatives to the active site of butyrylcholinesterase (BChE) has been elucidated through molecular docking simulations, which revealed that the interactions are primarily hydrophobic and polar in nature. monash.edu For derivatives targeting the immune checkpoint protein PD-L1, surface plasmon resonance (SPR) assays have demonstrated high-affinity binding, confirming a direct interaction with the target protein. medchemexpress.cn

| Compound Class | Target Protein | Key Interacting Residues/Interactions |

|---|---|---|

| Dimeric indazole derivatives | VEGFR-2 | Ala866, Lys868, Glu885, Thr916, Glu917, Phe918 (H-bonds, π-π stacking, π-cation). nih.gov |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 | Gln72, His73. jocpr.com |

| Indazole derivative 4q | BChE | Hydrophobic and polar interactions. monash.edu |

| Indazole derivative Z13 | PD-L1 | High-affinity direct binding (KD = 231 nM). medchemexpress.cn |

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest Mechanisms

A key desired outcome of cancer therapy is the selective elimination of tumor cells, often through the induction of programmed cell death, or apoptosis. Many this compound derivatives have been shown to be potent inducers of apoptosis in cancer cells.

One study investigated the effects of a specific 1H-indazole-3-amine derivative, compound 6o, on the chronic myeloid leukemia cell line K562. Treatment with this compound led to a concentration-dependent increase in the percentage of apoptotic cells. This was confirmed by flow cytometry analysis using Annexin V-FITC/PI staining, which distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. The pro-apoptotic effect of compound 6o was further substantiated by Western blot analysis, which showed changes in the expression levels of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

In addition to inducing apoptosis, these derivatives can also halt the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle. The same study on compound 6o demonstrated that it caused a significant accumulation of K562 cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the proportion of cells in the S phase. This indicates that the compound blocks the cells from entering the DNA synthesis phase, thereby preventing their division and proliferation.

| Compound | Cell Line | Effect | Concentration |

|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | Induction of Apoptosis | 10, 12, 14 µM |

| Cell Cycle Arrest | 10, 12, 14 µM (Increased G0/G1 population) |

Immunomodulatory Mechanisms via Immune Checkpoint Inhibition

The ability of cancer cells to evade the immune system is a major obstacle in cancer treatment. Immune checkpoints are key regulators of the immune system that cancer cells can exploit to suppress antitumor immunity. Developing small molecules that inhibit these checkpoints is a promising strategy in cancer immunotherapy.

Derivatives of this compound have emerged as effective immunomodulatory agents through the inhibition of critical immune checkpoints. Specifically, a series of 4,6-disubstituted-1H-indazole-4-amine derivatives have been synthesized and shown to possess dual-target inhibitory activity against IDO1 and TDO. These enzymes are overexpressed in many tumors and create an immunosuppressive microenvironment. By inhibiting IDO1 and TDO, these indazole derivatives can restore T-cell-mediated antitumor immune responses. For example, compound HT-28 demonstrated potent and selective inhibition of TDO, while compound HT-37 showed dual inhibitory activity against both IDO1 and TDO.

More recently, a novel 4-phenyl-1H-indazole derivative, Z13, was identified as a potent small-molecule inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. medchemexpress.cn The PD-1/PD-L1 pathway is a major immune checkpoint that suppresses T-cell activity. By binding to PD-L1, Z13 prevents its interaction with PD-1 on T-cells, thereby reinvigorating the antitumor immune response. In vivo studies confirmed that Z13 inhibited tumor growth by activating the tumor immune microenvironment. medchemexpress.cn

| Compound | Target Checkpoint(s) | Inhibitory Activity (IC50) |

|---|---|---|

| HT-28 | TDO | 0.62 µM |

| HT-30 | TDO | 0.17 µM |

| HT-37 | IDO1 | 0.91 µM |

| TDO | 0.46 µM | |

| Z13 | PD-1/PD-L1 Interaction | 189.6 nM medchemexpress.cn |

Computational Chemistry and Structural Biology of 6 Methoxy 1h Indazol 4 Amine and Analogues

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. For indazole derivatives, these techniques have been instrumental in elucidating their mechanism of action and identifying key interactions that govern their biological activity.

Molecular docking studies on various indazole analogues have revealed their potential to bind to a range of biological targets. For instance, in the context of cancer therapy, novel indazole derivatives have been docked against the renal cancer receptor (PDB: 6FEW) to evaluate their binding efficacy. nih.gov These studies often rank compounds based on their binding energy values, with lower energies indicating a more favorable interaction. nih.gov For example, certain 3-carboxamide indazole derivatives have shown high binding energies, suggesting strong affinity for the target protein. nih.gov

Following docking, molecular dynamics simulations are often employed to assess the stability of the ligand-protein complex over time. An MD simulation of a potent indazole derivative bound to the HIF-1α protein demonstrated good binding efficiency and stability within the active site. nih.gov These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other. nih.govresearchgate.net The stability of these complexes is often analyzed by monitoring parameters such as root-mean-square deviation (RMSD) over the simulation period.

The insights gained from these simulations are crucial for rational drug design. By understanding the specific amino acid residues involved in binding, researchers can design new analogues with improved affinity and selectivity. For example, docking studies of N-4-pyrimidinyl-1H-indazol-4-amines at the ATP binding site of leukocyte-specific protein tyrosine kinase (Lck) helped in determining the bioactive conformation for subsequent 3D-QSAR analysis. nih.gov Similarly, docking of 1-trityl-5-azaindazole derivatives against cancer-related proteins like PBR and MDM2-p53 has helped identify promising candidates for antitumor activity. jocpr.com

Table 1: Molecular Docking and Dynamics Simulation Data for Indazole Analogues

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability |

|---|---|---|---|---|

| 3-Carboxamide Indazole Derivatives (e.g., 8v, 8w, 8y) | Renal Cancer Receptor (PDB: 6FEW) | High binding energies reported | ASP784, LYS655, MET699, GLU672 | Not specified |

| Indazole Derivative (Compound 39) | HIF-1α | Good binding efficiency reported | Not specified | Stable in the active site |

| 1H-Indazole Analogues | Cyclooxygenase-2 (COX-2) | -9.11, -8.80, -8.46 | Not specified | Relatively stable in active site |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 receptor bind p53 protein | -359.20 | GLN72, HIS73 | Not specified |

| N-4-Pyrimidinyl-1H-indazol-4-amine (Template) | Leukocyte-specific protein tyrosine kinase (Lck) | Not specified | Not specified | Used to determine bioactive conformation |

Note: Specific binding energy values are not always reported in the literature as absolute numbers but are used for comparative analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For indazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been particularly useful in understanding the structural requirements for their inhibitory potency. nih.gov

A 3D-QSAR study was performed on a series of N-4-pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck). nih.gov In this study, the bioactive conformation of the most potent molecule was first determined through molecular docking. nih.gov This conformation was then used as a template to build the other molecules in the series for the 3D-QSAR analysis. nih.gov The resulting CoMFA model was robust, with a high cross-validated correlation coefficient (r²cv) of 0.603 and a conventional r² of 0.983, indicating good predictive power. nih.gov The predictive ability of the model was further validated with a test set of molecules, yielding a predictive correlation coefficient of 0.921. nih.gov

The contour maps generated from the CoMFA analysis provide a visual representation of the regions where steric and electrostatic properties of the molecules influence their activity. nih.govnih.gov These maps are invaluable for designing new inhibitors, as they highlight areas where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, steric and electrostatic maps from a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors provided a structural framework for designing new, more potent compounds. nih.gov

The statistical validation of QSAR models is crucial to ensure their reliability for predicting the activity of new compounds. youtube.com Parameters such as r², q², and predictive r² are commonly used to assess the quality of the model. ijpp.org.in

Table 2: Statistical Parameters of a 3D-QSAR (CoMFA) Model for N-4-Pyrimidinyl-1H-indazol-4-amine Analogues

| Statistical Parameter | Value | Description |

|---|---|---|

| Cross-validated correlation coefficient (r²cv or q²) | 0.603 | Indicates the internal predictive ability of the model. |

| Conventional correlation coefficient (r²) | 0.983 | Measures the goodness of fit of the model to the training set data. |

| Predictive correlation coefficient (r²pred) | 0.921 | Measures the predictive power of the model on an external test set. |

Quantum Chemical Studies: Electronic Structure and Reactivity Descriptors

Quantum chemical studies, often employing Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like 6-Methoxy-1H-indazol-4-amine and its analogues. nih.gov These studies are used to calculate various physicochemical properties and reactivity descriptors that help in understanding the molecule's behavior in chemical reactions. nih.gov

DFT calculations at the B3LYP/6-311+ level have been used to study the properties of novel indazole derivatives. nih.gov One of the key aspects of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution within a molecule and helps in predicting sites for electrophilic and nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Furthermore, quantum chemical calculations can be used to determine other reactivity descriptors like electronegativity, chemical hardness, and global softness. These parameters provide a quantitative measure of the molecule's reactivity and are useful in predicting its behavior in various chemical environments. researchgate.net

Table 3: Quantum Chemical Descriptors for Indazole Analogues

| Descriptor | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicting sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicting sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing the kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifying regions prone to electrophilic and nucleophilic attack and understanding intermolecular interactions. |

X-ray Crystallography and Spectroscopic Structural Elucidation of Indazole Derivatives

The precise three-dimensional structure of indazole derivatives is fundamental to understanding their chemical properties and biological activity. X-ray crystallography and various spectroscopic techniques are the primary methods used for structural elucidation. nih.gov

Spectroscopic methods are essential for characterizing indazole derivatives in both solid and solution states. medscireview.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for determining the connectivity of atoms and the substitution pattern on the indazole ring. nih.gov It is particularly useful for distinguishing between N-1 and N-2 isomers, as the chemical shifts of the protons and carbons are typically different for the two isomers. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. nih.gov

The combination of these techniques allows for the complete and unambiguous structural characterization of newly synthesized indazole derivatives. nih.gov

Table 4: Spectroscopic Data for a Representative Indazole Derivative (1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide)

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.34 (s, 1H), 8.25 (d, J = 8.00 Hz, 1H), 7.96–7.95 (m, 2H), 7.79 (d, J = 8.40 Hz, 1H), 7.48 (t, J = 7.20 Hz, 1H), 7.31 (t, J = 7.60 Hz, 1H), 7.20 (t, J = 9.20 Hz, 2H), 4.53 (t, J = 7.20 Hz, 2H), 1.89 (q, J = 7.20 Hz, 2H), 1.33–1.31 (m, 2H), 0.89 (t, J = 7.60 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ppm 161.04, 159.9, 141.16, 137.36, 127.16, 123.05, 122.93, 122.7, 122.62, 122.24, 115.65, 115.43, 110.93, 49.07, 31.98, 19.91, 13.96 |

Analytical Methodologies in the Research of 6 Methoxy 1h Indazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a detailed map of the carbon-hydrogen framework of 6-Methoxy-1H-indazol-4-amine.

In ¹H NMR, the chemical shift (δ) of each proton provides information about its local electronic environment. For this compound, distinct signals are expected for the aromatic protons on the indazole ring, the protons of the methoxy (B1213986) group (-OCH₃), the protons of the amine group (-NH₂), and the indazole N-H proton. The methoxy group would typically appear as a sharp singlet, while the aromatic protons would present as doublets or singlets depending on their position and coupling with neighboring protons. The amine and indazole N-H protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal, with chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

A significant aspect of indazole chemistry is the potential for annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N2) of the pyrazole (B372694) ring. cdnsciencepub.comresearchgate.net This results in two possible tautomers: the 1H-indazole and the 2H-indazole. NMR spectroscopy is a primary technique for studying this equilibrium. cdnsciencepub.comresearchgate.netmdpi.com The rate of interconversion between tautomers affects the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. If the exchange is fast, time-averaged signals will be seen. In some cases, intermediate exchange rates can lead to significant signal broadening. The position of this tautomeric equilibrium can be influenced by the electronic nature of substituents on the ring system and the solvent used for the analysis. cdnsciencepub.comresearchgate.net

| Proton Type (¹H NMR) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Indazole N-H | Broad, > 10.0 | Singlet (broad) |

| Aromatic C-H | 6.0 - 8.0 | Singlet, Doublet |

| Amine N-H₂ | Variable, broad (e.g., 3.0 - 5.0) | Singlet (broad) |

| Methoxy C-H₃ | ~3.8 - 4.0 | Singlet |

| Carbon Type (¹³C NMR) | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (C6) | 150 - 160 |

| Aromatic C-N (C4) | 135 - 145 |

| Other Aromatic/Heteroaromatic C | 100 - 140 |

| Methoxy C | ~55 - 60 |

Mass Spectrometry (MS) and Chromatographic Techniques (HPLC, UPLC) for Purity and Identity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound (molecular formula C₈H₉N₃O), the calculated monoisotopic mass is 163.0746 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 164.0824.